molecular formula C12H10O2 B189136 (+-)-trans-Acenaphthene-1,2-diol CAS No. 2963-87-3

(+-)-trans-Acenaphthene-1,2-diol

Cat. No. B189136
CAS RN: 2963-87-3
M. Wt: 186.21 g/mol
InChI Key: ARGFAPRYULRPAN-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+-)-trans-Acenaphthene-1,2-diol is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline solid that is soluble in water and has a melting point of 153-154°C. This compound has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science.

Scientific Research Applications

Metabolic Studies and Toxicological Research

(±)-trans-Acenaphthene-1,2-diol has been a subject of metabolic and toxicological research. Studies have investigated its metabolism in rats, revealing the formation of 1,8-naphthalic acid as a metabolite. This acid was isolated from the urine of rats administered with the compound, demonstrating its metabolic pathway in mammals (Hopkins & Young, 1966). Additional research explored the ring-fission of this compound by rat liver microsomes, further elucidating its metabolic breakdown and the impact of various inhibitors on this process (Hopkins, 1968).

Chiral Chemistry and Enzymatic Reactions

The compound has been used in the study of chiral chemistry. One research highlighted the preparation of chiral trans-5-substituted-acenaphthene-1,2-diols using baker’s yeast-mediated reduction, demonstrating the potential for biological systems to induce chirality in chemical compounds (Wang et al., 2010).

Bioremediation and Environmental Applications

In environmental science, (±)-trans-Acenaphthene-1,2-diol has been studied in the context of bioremediation. For example, its degradation by bacteria in the presence of polycyclic aromatic compounds (PACs) was examined, providing insights into the microbial breakdown of complex organic pollutants (Selifonov et al., 1998).

Pharmacological Research

In pharmacology, derivatives of acenaphthene, including (±)-trans-Acenaphthene-1,2-diol, have been isolated from natural sources and tested for their cytotoxic activities. This research has potential implications in the development of new pharmaceutical compounds (Jiang et al., 2019).

properties

CAS RN

2963-87-3

Product Name

(+-)-trans-Acenaphthene-1,2-diol

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

(1R,2R)-1,2-dihydroacenaphthylene-1,2-diol

InChI

InChI=1S/C12H10O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-14H/t11-,12-/m1/s1

InChI Key

ARGFAPRYULRPAN-VXGBXAGGSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)O)O

SMILES

C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O

Other CAS RN

2963-87-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+-)-trans-Acenaphthene-1,2-diol
Reactant of Route 2
(+-)-trans-Acenaphthene-1,2-diol
Reactant of Route 3
(+-)-trans-Acenaphthene-1,2-diol
Reactant of Route 4
(+-)-trans-Acenaphthene-1,2-diol
Reactant of Route 5
(+-)-trans-Acenaphthene-1,2-diol
Reactant of Route 6
(+-)-trans-Acenaphthene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.